2-Chloro-6-ethenylphenol
Description
2-Chloro-6-ethenylphenol (hypothetical structure inferred from nomenclature) is a substituted phenol derivative featuring a chlorine atom at the 2-position and an ethenyl (vinyl) group at the 6-position of the aromatic ring. The ethenyl group may confer unique reactivity, such as participation in polymerization or addition reactions, distinguishing it from analogs with bulkier or electron-withdrawing substituents .
Properties
Molecular Formula |
C8H7ClO |
|---|---|
Molecular Weight |
154.59 g/mol |
IUPAC Name |
2-chloro-6-ethenylphenol |
InChI |
InChI=1S/C8H7ClO/c1-2-6-4-3-5-7(9)8(6)10/h2-5,10H,1H2 |
InChI Key |
NRGHMGCNANJTJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key Observations :
- Steric Influence: Bulky substituents (e.g., phenyl in 6-Chloro-2-phenylphenol) enhance thermal stability but may limit reactivity in crowded reactions .
- Coordination Potential: Amino and iminomethyl groups (e.g., in 2-Amino-6-chlorophenol and the Schiff base in ) facilitate metal chelation, whereas the ethenyl group might participate in π-complexation or polymerization.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
